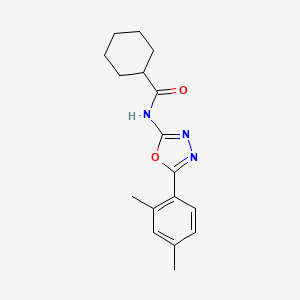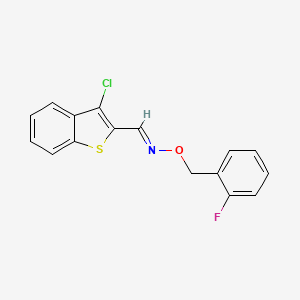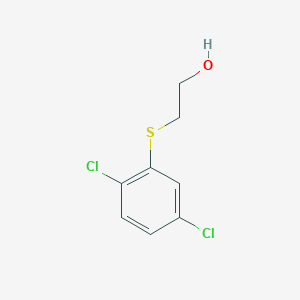
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide” is a complex organic molecule that contains several functional groups. It has a cyclohexanecarboxamide group, an oxadiazole ring, and a 2,4-dimethylphenyl group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a cyclohexane ring, which is a six-membered ring of carbon atoms, and an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The oxadiazole ring is a heterocycle and may undergo reactions typical of such structures. The amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would all influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research on related oxadiazole compounds has demonstrated significant anticonvulsant activities, making them potential candidates for epilepsy treatment. A study by Rajak et al. (2013) synthesized novel limonene and citral-based oxadiazoles, evaluating their anticonvulsant efficacy through various models, including maximal electroshock seizure (MES), subcutaneous pentylenetrtrazole (scPTZ), and subcutaneous strychnine (scSTY) tests. The results affirmed that the structural requirements for anticonvulsant activity are critical, with the study also attempting to establish structure-activity relationships among the compounds tested (Rajak et al., 2013).
Antidepressant and Anticonvulsant Effects
Another relevant study explored the synthesis of novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. The research indicated that certain compounds exhibited remarkable protective effects against clonic seizures induced by pentylene tetrazole (PTZ), suggesting their potential as effective treatments for convulsive disorders. This study highlights the versatility of oxadiazole derivatives in therapeutic applications beyond their conventional use (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative properties of 1,3,4-oxadiazole derivatives have also been extensively studied. For example, Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole and tested their inhibitory activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. These compounds displayed significant antibacterial activities, underscoring their potential in addressing antimicrobial resistance. Additionally, their anti-proliferative activity against various cancer cell lines, including prostate, colorectal, and breast cancer, suggests a promising avenue for cancer treatment (Al-Wahaibi et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-8-9-14(12(2)10-11)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTNBOSBDFHNBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)


![N-Methyl-N-[2-[1-(oxan-4-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2382065.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2382067.png)
![4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2382069.png)



